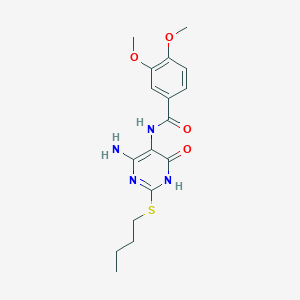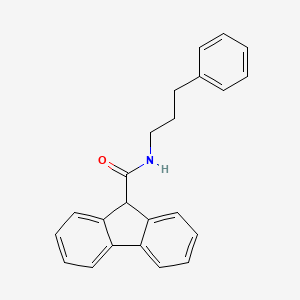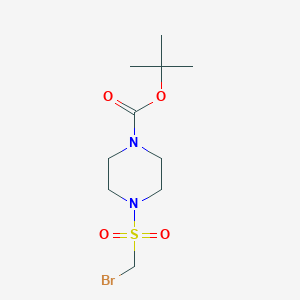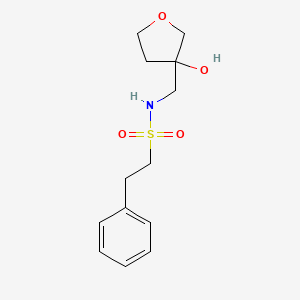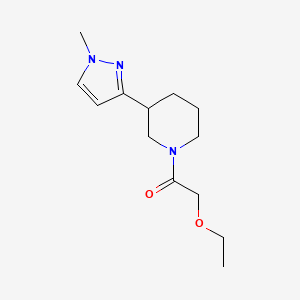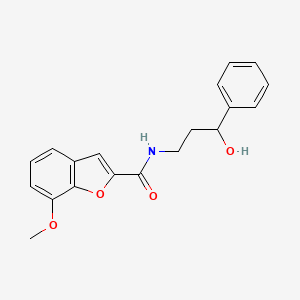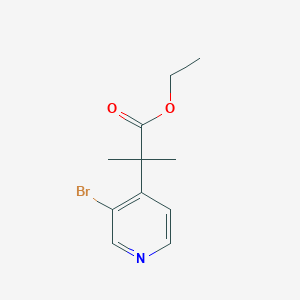![molecular formula C17H12N2O3S B2600418 3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one CAS No. 866896-72-2](/img/no-structure.png)
3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one” is a complex organic molecule that belongs to the class of compounds known as pyrido[2,3-d]pyrimidines . These compounds are characterized by a pyrimidine ring fused to a pyridine ring . They are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, hypotensive, and antihistaminic activities .
Molecular Structure Analysis
The molecular structure of “3-(4-methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one” is characterized by a pyrimidine ring fused to a pyridine ring . The X-ray diffraction analysis reveals that all ring atoms in the benzo[4,5]furo[3,2-d]pyrimidinone moieties are almost coplanar .Applications De Recherche Scientifique
Antileukemia Activity
The synthesis of benzofuro[3,2-c]quinolines, including our compound of interest, has shown excellent antileukemia activity. In vitro evaluations demonstrated promising results, suggesting that this compound could serve as a potential hit for developing antileukemia drugs .
Neuroprotective Properties
The tricyclic furo[3,2-c]quinoline skeleton, which includes our compound, has been associated with neuroprotective effects. Specifically, one derivative (Compound D) has demonstrated neuroprotective activity . Further research in this area could unveil its full potential.
Antiproliferative Effects
Compound E, a furo[3,2-c]quinoline derivative, exhibited potent antiproliferative activity against renal UO-31, melanoma UACC-257, and UACC-62 cell lines . Investigating its mechanism of action and optimizing its structure could lead to novel anticancer therapies.
Antibacterial Properties
While not directly related to our compound, other heterocyclic compounds with a furo[3,2-c]pyridine core have shown antibacterial activity. This suggests that exploring similar derivatives could yield antibacterial agents .
Synthetic Methodology
The synthetic pathway for benzofuro[3,2-c]quinolines involves a sequential chlorination/demethylation followed by intramolecular cyclization. Researchers have optimized this process to achieve high yields of the desired products .
Dearomative Cycloaddition
In related work, dearomative cycloaddition reactions have been employed to synthesize benzofuro[3,2-b]indol-3-one derivatives. These reactions exhibit tolerance toward various substituted phenylsulfonyl groups, providing a versatile method for accessing structurally diverse compounds .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one involves the condensation of 4-methoxybenzaldehyde with 2-amino-4,6-dimethoxypyrimidine-5-thiol to form 3-(4-methoxyphenyl)-2-amino-1H-[1]benzofuro[3,2-d]pyrimidin-4-one, followed by oxidation of the thiol group to a sulfone using hydrogen peroxide and sulfuric acid. The resulting sulfone is then dehydrated using acetic anhydride and pyridine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-amino-4,6-dimethoxypyrimidine-5-thiol", "hydrogen peroxide", "sulfuric acid", "acetic anhydride", "pyridine" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-amino-4,6-dimethoxypyrimidine-5-thiol in ethanol using catalytic amount of piperidine to form 3-(4-methoxyphenyl)-2-amino-1H-[1]benzofuro[3,2-d]pyrimidin-4-one.", "Step 2: Oxidation of the thiol group to a sulfone using hydrogen peroxide and sulfuric acid in acetonitrile at room temperature.", "Step 3: Dehydration of the sulfone using acetic anhydride and pyridine in dichloromethane at reflux temperature to form 3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one." ] } | |
Numéro CAS |
866896-72-2 |
Nom du produit |
3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
Formule moléculaire |
C17H12N2O3S |
Poids moléculaire |
324.35 |
Nom IUPAC |
3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H12N2O3S/c1-21-11-8-6-10(7-9-11)19-16(20)15-14(18-17(19)23)12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H,18,23) |
Clé InChI |
NGRFJSDLZJUVAK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



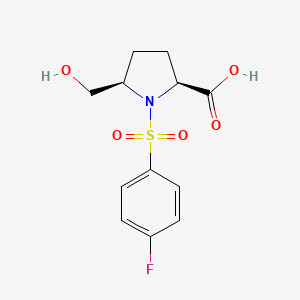
![N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600337.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2600340.png)
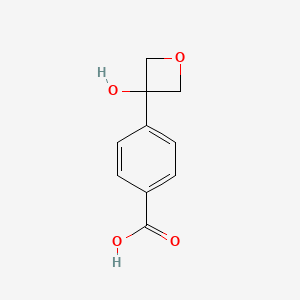
![3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride](/img/structure/B2600342.png)
